molecular formula C19H28N4O18P2 B1261263 UDP-alpha-D-GlcNAc3NAcA

UDP-alpha-D-GlcNAc3NAcA

Número de catálogo: B1261263
Peso molecular: 662.4 g/mol
Clave InChI: GZLIMKLKXDFTJR-LTMKHLKMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid is an UDP-sugar. It derives from an UDP-alpha-D-glucuronic acid. It is a conjugate acid of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate.

Aplicaciones Científicas De Investigación

Enzymatic Substrate in Glycosylation Reactions

UDP-alpha-D-GlcNAc3NAcA serves as a substrate for specific glycosyltransferases involved in the biosynthesis of lipopolysaccharides (LPS) in pathogenic bacteria. For instance, studies have shown that enzymes such as WbpI and WlbD utilize this compound to catalyze the conversion into UDP-alpha-D-ManNAc3NAcA, which is essential for constructing bacterial surface polysaccharides . Understanding these enzymatic pathways is vital for developing strategies to combat bacterial infections, particularly those caused by respiratory pathogens like Pseudomonas aeruginosa and Bordetella pertussis.

Role in Bacterial Pathogenicity

The biosynthesis of this compound is linked to the virulence of certain pathogens. As part of the LPS structure, this compound contributes to the protective outer membrane of bacteria, influencing their ability to evade host immune responses . Research indicates that mutations or disruptions in the pathways involving this compound can lead to attenuated virulence in these organisms . This highlights its potential as a target for novel antimicrobial therapies.

Implications in Glycosaminoglycan Synthesis

This compound is also implicated in the synthesis of glycosaminoglycans (GAGs), which are critical components of the extracellular matrix and play roles in cell signaling, adhesion, and migration . Studies have shown that enzymes like UDP-glucose dehydrogenase (UGDH) utilize nucleotide sugars to produce precursors for GAGs, suggesting that this compound could influence cellular behaviors such as proliferation and motility .

Potential Therapeutic Applications

Given its involvement in key biosynthetic pathways, this compound presents opportunities for therapeutic intervention. By targeting the enzymes that utilize this nucleotide sugar, researchers aim to develop new treatments for bacterial infections or diseases related to GAG metabolism. For example, inhibiting the enzymes responsible for converting this compound could reduce the virulence of pathogenic bacteria or alter GAG synthesis in cancer cells, potentially hindering tumor progression .

Case Studies and Research Findings

StudyFindingsImplications
Rejzek et al. (2007)Characterized WbpI and WlbD as epimerases using this compoundProvides insights into bacterial polysaccharide biosynthesis
Wang et al. (2010)Demonstrated UGDH's role in GAG synthesis affecting colorectal cancer cell motilitySuggests potential therapeutic targets in cancer treatment
ASM Journals (2008)Investigated genetic pathways involving this compoundHighlights its importance in understanding bacterial pathogenicity

Propiedades

Fórmula molecular

C19H28N4O18P2

Peso molecular

662.4 g/mol

Nombre IUPAC

(2S,3S,4R,5R,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t8-,10-,11-,12-,13+,14-,15+,16-,18-/m1/s1

Clave InChI

GZLIMKLKXDFTJR-LTMKHLKMSA-N

SMILES

CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

SMILES isomérico

CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

SMILES canónico

CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Sinónimos

UDP-DDGPU
UDP-X
uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-alpha-D-GlcNAc3NAcA
Reactant of Route 2
UDP-alpha-D-GlcNAc3NAcA
Reactant of Route 3
UDP-alpha-D-GlcNAc3NAcA
Reactant of Route 4
UDP-alpha-D-GlcNAc3NAcA
Reactant of Route 5
UDP-alpha-D-GlcNAc3NAcA
Reactant of Route 6
UDP-alpha-D-GlcNAc3NAcA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.